ortho-Fingolimod
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGKFFCMLIYSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Synthetic Methodologies of Ortho Fingolimod
Historical Overview of Fingolimod (B1672674) Synthesis Approaches
Fingolimod (FTY720) was first synthesized in 1992 through the chemical modification of myriocin (B1677593) (ISP-I), a natural product derived from the fungus Isaria sinclairii. aimspress.comnih.gov The initial development involved a drastic simplification of the myriocin structure, eliminating multiple chiral centers and side-chain functionalities to improve its activity and toxicological profile. aimspress.com Over the years, numerous synthetic routes to Fingolimod have been developed to enhance efficiency, reduce costs, and improve safety for large-scale production.
Many of these syntheses can be broadly categorized by the strategy used to construct the molecule's key components: the 2-amino-2-phenethyl-propane-1,3-diol "head" and the 4-octylphenyl "tail." A common and early approach involved the Friedel-Crafts acylation of octylbenzene, followed by further modifications to build the amino-diol moiety. nih.govderpharmachemica.com Alternative strategies begin with building blocks for the polar head group, such as diethyl acetamidomalonate or tris(hydroxymethyl)aminomethane (TRIS), to which the lipophilic tail is subsequently attached. derpharmachemica.comresearchgate.net Other notable methods developed for Fingolimod synthesis include those utilizing the Petasis reaction, Sonogashira coupling, and iron-catalyzed cross-coupling reactions. nih.gov These varied approaches provided the foundational chemistry for developing targeted syntheses of its specific isomers.
Table 1: Selected Historical Synthesis Approaches for Fingolimod (FTY720)
| Starting Materials | Key Reactions | Reference(s) |
|---|---|---|
| Diethyl 2-acetamidomalonate, 1-(2-bromoethyl)-4-octylbenzene | Alkylation, Reduction | derpharmachemica.comresearchgate.net |
| n-Octylbenzene, 3-Nitropropionic acid | Friedel-Crafts Acylation, Henry Reaction, Hydrogenation | researchgate.net |
| 4-Octylbenzaldehyde, Dihydroxyacetone, Benzylamine | Petasis Reaction, Hydrogenolysis | nih.gov |
| Tris(hydroxymethyl)aminomethane (TRIS) derivatives | Aziridine Ring-Opening, Cross-Coupling (Kumada, Negishi, Sonogashira) | derpharmachemica.com |
| Octanophenone | Friedel-Crafts Acylation, Henry Reaction, Reduction | derpharmachemica.com |
Targeted Synthesis Strategies for the Ortho-Fingolimod Chemical Compound
The synthesis of specific positional isomers of Fingolimod, such as this compound, requires strategies that can precisely control the substitution pattern on the phenyl ring. While the synthesis of the ortho- and meta-isomers was first reported in 2000 by Kiuchi et al. during initial drug discovery efforts, subsequent research has focused on developing more convenient and regioselective routes. nih.govresearchgate.net
A significant targeted strategy involves the use of bifunctional building blocks derived from ortho-substituted precursors. researchgate.net For instance, a novel approach utilizes a Weinreb amide-based building block synthesized from ortho-toluic acid. researchgate.net This method allows for the lipophilic octyl chain to be incorporated through the Weinreb amide functionality, while the other functional group on the building block is used to construct the polar amino-diol head via reactions like the Julia, Wittig, or Horner-Wadsworth-Emmons olefination. researchgate.net This approach circumvents the regioselectivity problems inherent in methods like Friedel-Crafts acylation. Another general strategy applicable to isomer synthesis involves the nucleophilic substitution of a halide or mesylate with diethyl acetamidomalonate, which can be adapted using an ortho-substituted phenethyl precursor. nih.gov
The biological activity of Fingolimod is known to reside primarily in the (S)-enantiomer of its phosphorylated form. nih.gov Consequently, stereoselective synthesis of the 2-amino-1,3-diol core is of critical importance. These methodologies can be directly applied to the synthesis of optically active this compound by using an appropriate ortho-substituted starting material.
Key strategies for stereoselective construction of the amino-diol moiety include:
Asymmetric Aminohydroxylation: This method can be used on allylic carbamates in the presence of a catalyst like potassium osmate to introduce the amino and hydroxyl groups with specific stereochemistry. beilstein-journals.org
Chiral Pool Synthesis: Starting from readily available chiral molecules, such as amino acids or carbohydrates, allows for the synthesis of the target molecule with a defined stereochemistry.
Rhodium-Mediated C-H Amination: In the synthesis of constrained analogues, a rhodium-mediated nitrene insertion into a C-H bond has been used to create the chiral amine center with retained stereochemistry. nih.gov
These synthetic strategies ensure the production of specific stereoisomers of this compound, which is essential for detailed pharmacological studies.
A primary challenge in the synthesis of this compound is achieving regiochemical control during the introduction of substituents onto the aromatic ring. researchgate.net Many traditional Fingolimod syntheses rely on electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to attach the side chain to the phenyl ring. derpharmachemica.comresearchgate.net
These reactions often yield a mixture of para-, ortho-, and meta-isomers, which are difficult to separate and lead to low yields of the desired product. derpharmachemica.comresearchgate.net The para-isomer is typically the major product due to steric and electronic factors. Furthermore, some synthetic routes intentionally use bulky protecting groups or specific reactants to favor the formation of the para-isomer, which presents a significant obstacle when the ortho-isomer is the target. researchgate.netresearchgate.net For example, installing the polar N-acetamido diester head group first has been shown to sterically direct subsequent Friedel-Crafts acylation exclusively to the para position, effectively preventing the formation of the ortho-product. researchgate.net Overcoming this challenge requires moving away from traditional Friedel-Crafts reactions and adopting strategies that begin with an already ortho-substituted aromatic ring. researchgate.net
Recent advancements in synthetic organic chemistry have provided new tools that can be applied to the efficient synthesis of this compound and its analogues.
Weinreb Amide-Based Building Blocks: As previously mentioned, the development of bifunctional building blocks from ortho-toluic acid provides a highly modular and controlled route to this compound. researchgate.net This strategy allows for the independent and sequential construction of the lipophilic tail and the polar head, avoiding issues of regioselectivity. researchgate.net
Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, offer powerful methods for forming the carbon-carbon bonds required to link the aromatic core with its side chains. nih.govresearchgate.net These reactions are highly versatile and can be used with ortho-substituted precursors to build the molecular skeleton with high precision. For example, a Suzuki coupling can be employed to connect an ortho-substituted arylboronate with a bromide partner containing the rest of the carbon chain.
Photocatalysis: Emerging techniques like synergistic photoredox-pyridoxal biocatalysis are being used to create radical intermediates for asymmetric catalysis, opening new pathways for stereoselective amine synthesis that could be adapted for this compound. researchgate.net
These novel routes offer greater flexibility, efficiency, and control, facilitating access to specific positional isomers and analogues for further research. researchgate.net
Challenges in Positional Isomer Control During Synthesis
Characterization Techniques for this compound Chemical Compound (Focus on Structural Elucidation)
The definitive identification and structural confirmation of this compound, catalogued under CAS Number 767262-51-1, relies on a suite of standard spectroscopic and analytical techniques. synzeal.compharmaffiliates.com The characterization of process-related impurities and analogues of Fingolimod is well-documented, and the same methods are applied to its positional isomers. researchgate.netresearchgate.net
The primary techniques for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.netacs.org The specific chemical shifts and coupling patterns in the aromatic region of the 1H NMR spectrum are crucial for confirming the ortho-substitution pattern on the phenyl ring, distinguishing it from its meta- and para-isomers. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further confirm the connectivity of the atoms. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which provides additional structural information. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH) and amine (-NH2) groups of the amino-diol moiety. researchgate.net
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and stereochemistry of the molecule. beilstein-journals.org
Table 2: Key Characterization Data for this compound
| Property | Information | Reference(s) |
|---|---|---|
| Chemical Name | 2-Amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | synzeal.com |
| CAS Number | 767262-51-1 | synzeal.compharmaffiliates.com |
| Molecular Formula | C19H33NO2 | synzeal.com |
| Molecular Weight | 307.47 g/mol | synzeal.com |
| Primary Elucidation Methods | NMR (1H, 13C), Mass Spectrometry (MS), FTIR | researchgate.netresearchgate.net |
Based on a comprehensive search for scientific literature, there is insufficient public data available to generate an article on the chemical compound “this compound” that adheres to the specific molecular pharmacology outline provided.
The vast majority of published research focuses exclusively on Fingolimod (also known as FTY720), which is the para-isomer of the molecule [2-amino-2-[2-(4 -octylphenyl)ethyl]propane-1,3-diol]. This is the compound developed and approved as the medication Gilenya.
Detailed pharmacological data—such as specific binding affinities and selectivity across S1P1-5 receptor subtypes, comparative binding kinetics, mechanisms of receptor internalization and downregulation, and interactions with sphingosine (B13886) kinase enzymes—for the ortho-isomer [2-amino-2-[2-(2 -octylphenyl)ethyl]propane-1,3-diol] are not present in the available search results.
Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly focuses on this compound as requested without resorting to speculation or incorrectly applying data from the distinct para-isomer.
Molecular Pharmacology of Ortho Fingolimod: Receptor Interactions and Intracellular Signaling
Interaction with Sphingosine (B13886) Kinase Enzymes
Substrate Specificity for Sphingosine Kinase Isoforms (e.g., SK1, SK2)
The phosphorylation of fingolimod (B1672674) is catalyzed by sphingosine kinases (SK), with two primary isoforms, SK1 and SK2, playing roles in this bioactivation. frontiersin.org Research indicates a distinct isoform preference, with Sphingosine Kinase 2 (SK2) being the more efficient enzyme for this conversion.
Studies have shown that while both human SK1 and SK2 can phosphorylate fingolimod, SK2 does so with significantly higher efficiency. This preference is attributed to a lower Michaelis constant (Km) of fingolimod for SK2, indicating a higher affinity for this isoform. In one study, human SK2 was found to phosphorylate the drug approximately 30-fold more efficiently than human SK1. The predominantly nuclear and mitochondrial localization of SK2 facilitates the intracellular generation of fingolimod-phosphate. frontiersin.org
Interestingly, the unphosphorylated form of fingolimod can act as a competitive inhibitor of Sphingosine Kinase 1 (SK1) with respect to the endogenous substrate, sphingosine. This inhibition of SK1 can lead to a decrease in the production of the pro-survival signaling molecule S1P and an increase in cellular ceramide levels, which can promote apoptosis.
Phosphorylation Efficiency and Formation of Ortho-Fingolimod Phosphate (B84403)
The conversion of fingolimod to fingolimod-phosphate is a rapid and reversible process. frontiersin.org Following oral administration, fingolimod is extensively metabolized to its active phosphate form. The high distribution volume of the parent compound allows for significant accumulation in tissues, where it is readily phosphorylated by local sphingosine kinases, particularly SK2. nih.gov
The efficiency of this process is fundamental to its mechanism of action, as the resulting fingolimod-phosphate is the primary molecule that interacts with S1P receptors. The pharmacokinetic profile shows that maximum concentration (Cmax) of fingolimod-phosphate is typically reached within 12 to 36 hours. The formation is described as a first-order process, and the levels of the active metabolite are crucially regulated by the expression and activity of SK2. frontiersin.org Dephosphorylation back to fingolimod is carried out by lipid phosphate phosphohydrolases (LPPs) and sphingosine-1-phosphate phosphatase (SPP1). frontiersin.org
Downstream Intracellular Signaling Pathways Mediated by this compound
The active metabolite, fingolimod-phosphate, modulates a complex network of intracellular signaling pathways, primarily by acting as an agonist on four of the five G-protein coupled S1P receptors. The unphosphorylated parent compound also exerts biological effects through receptor-independent mechanisms.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Fingolimod-phosphate is a potent agonist for S1P receptor subtypes S1PR1, S1PR3, S1PR4, and S1PR5, but shows virtually no activity at S1PR2. These receptors belong to the GPCR superfamily and couple to various heterotrimeric G proteins to initiate downstream signaling. frontiersin.org
S1PR1: This receptor couples exclusively to the Gαi/o protein. frontiersin.org Activation of the Gαi/o pathway by fingolimod-phosphate leads to the inhibition of adenylyl cyclase and subsequent activation of multiple signaling cascades, including the Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway, the PI3K/Rac pathway, and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which are involved in cell survival, migration, and proliferation. frontiersin.org
S1PR3, S1PR4, S1PR5: These receptors can couple to other G protein families, such as Gαq/11 and Gα12/13, in addition to Gαi/o, leading to a wider array of cellular responses, including the activation of phospholipase C (PLC).
Chronic exposure to fingolimod-phosphate leads to the internalization and degradation of S1PR1, resulting in a state of "functional antagonism." This process is key to its immunomodulatory effect of sequestering lymphocytes in lymph nodes.
Modulation of MAPK, PI3K/AKT, STAT3, NRF2, p53, and Other Signaling Networks
Fingolimod and its active metabolite influence a broad spectrum of signaling networks beyond the initial GPCR activation, affecting cell fate, inflammation, and oxidative stress.
MAPK and PI3K/AKT: Fingolimod-phosphate has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically ERK1/2, as well as the PI3K/AKT signaling cascade. frontiersin.orgnih.gov These pathways are critical for promoting cell survival and neuroprotection. Conversely, unphosphorylated fingolimod can inhibit the PI3K/Akt pathway, which in turn downregulates mTOR signaling, a crucial regulator of cell growth and proliferation. nih.gov
STAT3: Fingolimod can promote the M2 anti-inflammatory phenotype in microglia by activating the STAT3 pathway. frontiersin.orgnih.govahajournals.org This shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state is considered a key neuroprotective mechanism. Studies have shown that fingolimod treatment increases both the expression and phosphorylation of STAT3, and blocking STAT3 suppresses this M2 polarization effect. nih.govahajournals.org
NRF2: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor for antioxidant response. In certain cellular contexts, such as glioblastoma, fingolimod has been found to inhibit the Nrf2/ARE (Antioxidant Response Element) pathway. mdpi.com However, other studies in neuronal cells show that fingolimod-phosphate can increase the expression of Nrf2 and its target antioxidant enzymes, suggesting a context-dependent role in modulating cellular redox status. nih.gov
p53: Fingolimod has been observed to modulate the p53 pathway. In some cancer cell lines, it induces apoptosis and cell cycle arrest through the accumulation of p53. nih.gov This can be mediated by the inhibition of the PI3K/Akt/MDM2 signaling pathway. nih.gov Fingolimod can also induce a ROS-JNK-p53 loop that drives autophagy-related cell death in glioblastoma cells. frontiersin.org
Non-S1P Receptor Mediated Molecular Targets of this compound
Beyond its well-documented effects on S1P receptors, the parent molecule, fingolimod, has several other molecular targets, contributing to its diverse pharmacological profile.
Interaction with TRPM7
One of the most significant non-S1P receptor targets of unphosphorylated fingolimod is the Transient Receptor Potential Melastatin 7 (TRPM7) channel. frontiersin.orgwikipedia.org TRPM7 is a unique protein that functions as both an ion channel, permeable to cations like Ca²⁺ and Mg²⁺, and a serine/threonine kinase.
Studies have demonstrated that fingolimod is a potent inhibitor of the TRPM7 ion channel, whereas its active metabolite, fingolimod-phosphate, has no effect. nih.gov The mechanism of inhibition appears to involve a reduction in the channel's open probability without affecting its single-channel conductance. nih.gov This action is independent of S1P receptors. The inhibition of TRPM7 by fingolimod can modulate macrophage proliferation and cytokine release and may prevent the polarization of macrophages towards an anti-inflammatory M2 phenotype in some contexts. frontiersin.orgwikipedia.org This interaction highlights a distinct, S1PR-independent mechanism through which the parent drug can exert biological effects.
Inhibition of cPLA2 and Ceramide Synthases
Fingolimod demonstrates inhibitory effects on key enzymes involved in lipid signaling and metabolism, specifically cytosolic phospholipase A2 (cPLA2) and ceramide synthases (CerS).
Fingolimod is known to inhibit cytosolic phospholipase A2α (cPLA2α). researchgate.net cPLA2 is a critical enzyme that mediates inflammatory lipid signaling pathways. biorxiv.org Its inhibition can modulate downstream inflammatory processes. biorxiv.org
Furthermore, Fingolimod acts as an inhibitor of ceramide synthases, which are key enzymes in the biosynthesis of ceramides (B1148491). derpharmachemica.comnih.govnih.gov There are at least six isoforms of ceramide synthases (CerS1-6) in mammals, each responsible for producing ceramides with specific acyl chain lengths. nih.gov These different ceramides play distinct roles in cell signaling. nih.gov
Research has shown that Fingolimod's inhibition of ceramide synthase activity is complex. In vitro, it exhibits noncompetitive inhibition towards the acyl-CoA substrate and uncompetitive inhibition towards sphinganine. nih.gov The effectiveness of this inhibition is dependent on the acyl-CoA chain length. nih.gov Studies on compounds derived from the Fingolimod structure have demonstrated selective inhibition of specific CerS isoforms. nih.gov For instance, different derivatives show preferential inhibition of CerS2, CerS4, and CerS6. nih.gov This modulation of ceramide metabolism represents a significant, S1P receptor-independent mechanism of action for the compound. nih.govresearchgate.net
Table 1: Inhibitory Activity of Fingolimod-Derived Compounds on Ceramide Synthase (CerS) Isoforms
| Compound | Predominant Inhibition |
|---|---|
| ST1058 | CerS2 and CerS4 |
| ST1074 | CerS2 and CerS4 |
| ST1072 | CerS4 and CerS6 |
| ST1060 | CerS2 |
This table summarizes the preferential inhibitory effects of four functional inhibitors derived from the FTY720 (Fingolimod) lead structure on different ceramide synthase isoforms, as determined by in vitro activity assays. nih.gov
Modulation of Protein Phosphatase 2A (PP2A) Activity
Fingolimod and its active metabolite, Fingolimod-phosphate, are known to modulate the activity of Protein Phosphatase 2A (PP2A). researchgate.netnih.gov PP2A is a serine/threonine phosphatase that plays a crucial role as a tumor suppressor by regulating various signaling pathways involved in cell growth and proliferation. harvard.edu
Both Fingolimod and its phosphorylated form can activate PP2A. researchgate.netnih.gov For example, Fingolimod-phosphate has been shown to activate PP2A in human monocytes. nih.gov The non-phosphorylated form of Fingolimod can also exert effects through the SET/PP2A pathway. nih.gov The activation of PP2A is considered a promising therapeutic strategy, as it can counteract the activity of kinase oncogenes. harvard.edu This interaction highlights another important mechanism through which Fingolimod can influence cellular processes, independent of its effects on S1P receptors.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fingolimod (FTY720) |
| Fingolimod-phosphate (FTY720-P) |
| Cannabidiol (CBD) |
| Cannabichromene (CBC) |
| Cannabidivarin (CBDV) |
| Cannabigerol (CBG) |
| Cannabinol (CBN) |
| Cannabitriol (CBT) |
| Rimonabant (SR141716) |
| SR144528 |
| WIN 55,212-2 |
| trans-Δ9-tetrahydrocannabinol (Δ9-THC) |
| Δ8-tetrahydrocannabivarin (Δ8-THCV) |
| Δ9-tetrahydrocannabivarin (Δ9-THCV) |
| 2-arachidonoylglycerol (2-AG) |
| Anandamide |
| Myriocin (B1677593) (ISP-1) |
| Cisplatin |
| Temozolomide |
| Ciclopirox olamine |
| Dimethyl fumarate (B1241708) (DMF) |
| Liraglutide |
| Statins |
| Fumonisin B1 |
| GW4869 |
| Vanadate |
| Okadaic acid (OA) |
| Forskolin |
| Norcantharidin |
| Cantharidin |
| Imatinib (Gleevec) |
| Gefitinib (Iressa) |
| Paclitaxel |
| Carrageenan |
| AACOCF3 |
| ASB14780 |
| BRI-50460 |
| ST1058 |
| ST1074 |
| ST1072 |
Preclinical Mechanistic Investigations of Ortho Fingolimod in Biological Systems
In Vitro Cellular Model Studies
Effects on Lymphocyte Trafficking and Sequestration (Cellular Level)
Ortho-Fingolimod, in its phosphorylated active form (fingolimod-P), functions as a sphingosine-1-phosphate (S1P) receptor modulator. nih.gov It demonstrates high affinity for four of the five known S1P receptors: S1P1, S1P3, S1P4, and S1P5. nih.gov The primary immunomodulatory action of fingolimod (B1672674) involves its effect on lymphocyte trafficking. nih.gov
In lymphocytes, fingolimod-P acts as a functional antagonist at S1P1 receptors. medscape.com It initially stimulates the receptor, which leads to the receptor's internalization and subsequent degradation. medscape.complos.org This downregulation of S1P1 receptors on the surface of lymphocytes is crucial. Normally, lymphocytes follow an S1P gradient to exit from lymphoid organs into the circulation. medscape.complos.org By functionally antagonizing the S1P1 receptor, fingolimod disrupts this process, resulting in the sequestration of lymphocytes, particularly naive and central memory T cells, within the lymph nodes. nih.govmedscape.com This prevents their recirculation and infiltration into tissues, which is a key mechanism in its therapeutic effects. nih.gov
This sequestration effect has been demonstrated in vitro and is a cornerstone of this compound's mechanism of action. The process is reversible, with lymphocyte counts returning to baseline upon cessation of the drug.
Modulation of Neural Cell Functions (Astrocytes, Oligodendrocytes, Neurons, Microglia, Dendritic Cells)
This compound readily crosses the blood-brain barrier and can exert direct effects on various neural cells within the central nervous system (CNS). medscape.comscripps.edu S1P receptors are expressed on astrocytes, oligodendrocytes, neurons, microglia, and dendritic cells, making them responsive to fingolimod. nih.govmedscape.com
Astrocytes: These cells express S1P1, S1P2, S1P3, and S1P5 receptors. medscape.com In vitro studies have shown that fingolimod can modulate astrocyte signaling and migration. medscape.com It has been suggested that fingolimod may reduce astrogliosis, a process associated with neurodegeneration. frontiersin.org Furthermore, fingolimod has been shown to block nitric oxide production in astrocytes induced by inflammatory cytokines, which may contribute to its neuroprotective effects. nih.gov
Oligodendrocytes: These myelin-producing cells express S1P1 and S1P5 receptors. medscape.com In vitro studies have demonstrated that fingolimod exposure can increase the number of both progenitor and mature oligodendrocytes, protect them from cell death, and modulate their process outgrowth. medscape.com Fingolimod has also been shown to enhance the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govbrieflands.com This suggests a potential role for fingolimod in promoting remyelination.
Neurons: In neuronal cell cultures, fingolimod has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a key neuroprotective molecule. medscape.com It has also been demonstrated to protect retinal neuronal cells from TNFα-induced death in an in vitro model of optic neuritis. mdpi.com Studies have also indicated that fingolimod can promote the survival of neural stem cells and enhance their development into mature oligodendrocytes. nih.govnih.gov
Microglia: Fingolimod has been shown to modulate microglial activation. In vitro studies have demonstrated that fingolimod can shift microglia from a pro-inflammatory (M1) phenotype towards an anti-inflammatory (M2) phenotype. researchgate.net This shift is associated with reduced production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov
Dendritic Cells: Fingolimod can down-regulate inflammation mediated by dendritic cells. google.com It has been shown to inhibit the function of bone marrow-derived dendritic cells. amegroups.org
| Cell Type | Key Receptors | In Vitro Effects of this compound |
| Astrocytes | S1P1, S1P2, S1P3, S1P5 | Modulates signaling and migration, reduces astrogliosis, blocks nitric oxide production. medscape.comfrontiersin.orgnih.gov |
| Oligodendrocytes | S1P1, S1P5 | Increases progenitor and mature cell numbers, protects from cell death, enhances differentiation and remyelination. medscape.comnih.govbrieflands.com |
| Neurons | Not specified | Increases BDNF levels, protects against TNFα-induced death, promotes neural stem cell survival and differentiation. medscape.commdpi.comnih.govnih.gov |
| Microglia | Not specified | Shifts polarization from M1 to M2 phenotype, reduces pro-inflammatory cytokine production. researchgate.netnih.govnih.gov |
| Dendritic Cells | Not specified | Down-regulates inflammation, inhibits function. google.comamegroups.org |
Impact on Macrophage Polarization and Immunomodulation
This compound has been shown to influence macrophage polarization, favoring a shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state. frontiersin.org This modulation is a key aspect of its immunomodulatory effects beyond lymphocyte sequestration.
In vitro studies have demonstrated that fingolimod can facilitate the M1 to M2 shift in macrophages and microglia. frontiersin.org This polarization towards the M2 phenotype is associated with a decrease in the production of pro-inflammatory cytokines and an increase in phagocytic function. frontiersin.org Specifically, fingolimod has been observed to reduce the expression of pro-inflammatory markers and the secretion of cytokines like IL-17. amegroups.org One proposed mechanism for this effect is through the interference with S1PR3 signaling, leading to reduced ROS production and enhanced M2 polarization. frontiersin.org
Investigation of Anti-Inflammatory and Neuroprotective Mechanisms
The anti-inflammatory and neuroprotective mechanisms of this compound are multifaceted and extend beyond its impact on lymphocyte trafficking.
Anti-Inflammatory Mechanisms:
Cytokine Modulation: In vitro, fingolimod has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β. frontiersin.org This is achieved through various mechanisms, including the inhibition of cytosolic phospholipase A2α (cPLA2α) and the modulation of macrophage and microglial phenotypes. frontiersin.org
Inhibition of Inflammatory Pathways: Fingolimod can suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response, leading to reduced IL-1β release. dovepress.com It has also been shown to inhibit the NF-κB pathway in astrocytes. nih.gov
Macrophage and Microglia Polarization: As previously mentioned, the shift towards an anti-inflammatory M2 phenotype in macrophages and microglia contributes significantly to its anti-inflammatory effects. amegroups.orgfrontiersin.org
Neuroprotective Mechanisms:
Direct Effects on Neural Cells: Fingolimod's ability to cross the blood-brain barrier allows for direct interaction with CNS cells. medscape.com It promotes the survival of oligodendrocytes and neurons, enhances the production of BDNF, and supports remyelination processes. medscape.comnih.govbrieflands.com
Reduction of Neuroinflammation: By modulating microglial activation and reducing the production of harmful inflammatory mediators like nitric oxide from astrocytes, fingolimod helps to create a more favorable environment for neuronal survival. nih.govnih.govnih.gov
Astrocyte Modulation: Fingolimod's action on astrocytes, including the reduction of astrogliosis and the restoration of gap junction communication, may also contribute to its neuroprotective properties. medscape.comfrontiersin.org
Exploration of Anti-Tumoral Mechanisms in Cancer Cell Lines (e.g., glioblastoma, breast cancer, lung cancer)
Preclinical in vitro studies have explored the potential anti-tumoral effects of this compound across various cancer cell lines.
Glioblastoma: Fingolimod has been shown to reduce the viability of glioma cells in vitro without affecting normal primary astrocytes. mdpi.com It also demonstrated the ability to diminish the migration and invasion of glioblastoma multiforme (GBM) cells. mdpi.com The proposed mechanisms of action include the modulation of mTOR/AKT signaling, STAT3 signaling, and p53 expression. mdpi.com
Breast Cancer: In models of triple-negative breast cancer (TNBC), fingolimod has been shown to repress tumor cell survival in vitro in both 2D and 3D culture models. nih.govnih.govresearchgate.net The mechanism appears to involve the induction of tumor cell apoptosis. nih.govnih.gov
Lung Cancer: In vitro studies on non-small cell lung cancer (NSCLC) cell lines have shown that fingolimod can reduce cell viability, although its effect in 3D culture models was less pronounced. mdpi.com It has also been demonstrated to potentially enhance the anti-cancer effects of other chemotherapy agents in NSCLC models. mdpi.com
| Cancer Cell Line | In Vitro Anti-Tumoral Effects of this compound |
| Glioblastoma | Reduced cell viability, diminished migration and invasion. mdpi.com |
| Breast Cancer (TNBC) | Repressed tumor cell survival, induced apoptosis. nih.govnih.govresearchgate.net |
| Lung Cancer (NSCLC) | Reduced cell viability, potential to enhance chemotherapy effects. mdpi.com |
Assessment of Antibacterial and Anti-Biofilm Activities
Recent research has uncovered a novel potential application for this compound in combating bacterial infections, particularly those involving biofilms.
In vitro studies have demonstrated that fingolimod possesses potent bactericidal activity against a range of Gram-positive bacteria, including Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Enterococcus faecalis, and Streptococcus agalactiae. mdpi.comnih.govnih.gov It has also shown modest to strong activity against some Gram-negative species like Acinetobacter baumannii, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com
A key finding is fingolimod's ability to both inhibit the formation of and eradicate mature S. aureus biofilms. mdpi.comnih.govnih.gov The mechanism of its antibacterial action appears to involve the disruption of bacterial cell membrane permeability and envelope integrity in a pH-dependent manner. nih.govnih.gov Furthermore, fingolimod has been shown to inhibit quorum sensing in Chromobacterium violaceum, suggesting a potential mechanism for its anti-biofilm activity against certain bacteria. mdpi.com
| Bacterial Species | In Vitro Antibacterial/Anti-Biofilm Effects of this compound |
| Staphylococcus aureus | Potent bactericidal activity, inhibits biofilm formation, eradicates mature biofilms. mdpi.comnih.govnih.gov |
| Staphylococcus epidermidis | Antibacterial activity. mdpi.comresearchgate.net |
| Acinetobacter baumannii | High activity against planktonic cells. mdpi.com |
| Escherichia coli | Modest antibacterial activity. mdpi.comresearchgate.net |
| Pseudomonas aeruginosa | Modest antibacterial activity. mdpi.com |
In Vivo Animal Model Studies (Focus on Mechanistic Insights)
This compound, a structural analog of sphingosine (B13886), has been the subject of extensive preclinical investigation to elucidate its mechanisms of action in various biological systems. jsir.gr.jp These in vivo studies, primarily in rodent models, have provided critical insights into the molecular pathways through which it exerts its effects, particularly within the central nervous system (CNS) and in bone metabolism.
Experimental Autoimmune Encephalomyelitis (EAE) serves as a widely utilized animal model for multiple sclerosis (MS). jsir.gr.jp Studies using EAE models have been pivotal in understanding the immunomodulatory and neuroprotective mechanisms of this compound.
The primary mechanism of action is attributed to its phosphorylated form, which acts as a functional antagonist of sphingosine-1-phosphate (S1P) receptors, particularly S1P receptor 1 (S1P1). jsir.gr.jpnih.gov This functional antagonism leads to the internalization and degradation of S1P1 on lymphocytes. jsir.gr.jp Consequently, the egress of lymphocytes, including autoreactive T helper 1 (Th1) and Th17 cells, from secondary lymphoid organs is blocked. jsir.gr.jp This sequestration of lymphocytes prevents their infiltration into the CNS, thereby reducing inflammation and demyelination. jsir.gr.jpbrieflands.comeuropa.eu
Beyond its effects on lymphocyte trafficking, research indicates that this compound has direct effects within the CNS. Studies have shown that it can modulate the activity of resident CNS cells, such as astrocytes. nih.govfrontiersin.org The therapeutic efficacy of this compound in EAE models is significantly diminished in animals with a specific deficiency of S1P1 receptors on astrocytes, highlighting the importance of this direct CNS-related pathway. frontiersin.orgebi.ac.uk Furthermore, in EAE models, this compound has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-1β, and IL-6 through the Akt/mTOR/NF-κB signaling pathway. nih.govresearchgate.net
| EAE Model Finding | Molecular Pathway/Mechanism | Reference |
| Reduced clinical scores and spinal cord inflammation | Sequestration of T cells in lymph nodes | immunologyresearchjournal.com |
| Amelioration of disease severity | Inhibition of macrophage and IL-17+ cell infiltration | nih.gov |
| Attenuation of neuroinflammation | Downregulation of pro-inflammatory cytokines via Akt/mTOR/NF-κB pathway | nih.govresearchgate.net |
| Neuroprotective effects | Direct modulation of S1P1 receptors on astrocytes | nih.govfrontiersin.org |
A key aspect of this compound's mechanism of action within the CNS is its ability to cross the blood-brain barrier (BBB). europa.euscripps.edunih.gov Its lipophilic nature facilitates this penetration, allowing it to reach biologically active concentrations within the brain and spinal cord. frontiersin.orgfrontiersin.org
Once in the CNS, this compound is phosphorylated to its active form, this compound-phosphate. europa.eu This active metabolite has been detected in the cerebrospinal fluid and can interact with S1P receptors expressed on various neural cells, including astrocytes, oligodendrocytes, neurons, and microglia. scripps.edu Studies in rodent EAE models have demonstrated that this compound accumulates in the white matter, associating with the myelin sheath, where it can directly influence S1P1 signaling in astrocytes. frontiersin.org The ability of this compound to modulate the activity of these resident CNS cells is crucial for its neuroprotective effects, which are independent of its peripheral immune actions. scripps.edu
| CNS Penetration & Distribution | Key Findings | Reference |
| Blood-Brain Barrier | Crosses the BBB due to its lipophilic properties. | frontiersin.orgnih.govfrontiersin.org |
| CNS Distribution | Accumulates in the white matter along the myelin sheath. | frontiersin.org |
| Active Metabolite | Phosphorylated form detected in cerebrospinal fluid. | scripps.edu |
| Cellular Interaction | Interacts with S1P receptors on astrocytes, oligodendrocytes, and neurons. | scripps.edu |
The sphingosine-1-phosphate signaling pathway is a known regulator of bone metabolism, influencing the balance between bone-forming osteoblasts and bone-resorbing osteoclasts. amegroups.org Preclinical studies have investigated the role of this compound in this process.
In animal models of ovariectomy-induced osteoporosis, this compound has been shown to prevent bone loss. amegroups.orgmdpi.com The mechanism involves the inhibition of RANKL-induced osteoclastogenesis, the process by which osteoclast precursors differentiate into mature, bone-resorbing osteoclasts. amegroups.org By reducing the number of mature osteoclasts on the bone surface, this compound helps to decrease bone resorption. mdpi.com Furthermore, some studies suggest that S1P and its analogs like this compound can promote the survival and migration of osteoblasts, the cells responsible for new bone formation. spandidos-publications.com This dual action on both osteoclasts and osteoblasts points to its potential role in modulating bone homeostasis.
| Impact on Bone Homeostasis | Mechanistic Insight | Reference |
| Osteoclast Differentiation | Inhibits RANKL-induced osteoclastogenesis. | amegroups.org |
| Bone Resorption | Decreases the number of mature osteoclasts on the bone surface. | mdpi.com |
| Osteoblast Function | May enhance the survival and migration of osteoblasts. | spandidos-publications.com |
| Overall Effect | Prevents bone loss in models of postmenopausal osteoporosis. | amegroups.org |
Beyond its anti-inflammatory effects, this compound has demonstrated direct neuroregenerative and gliosis-modulating properties in preclinical models. medcentral.com These effects are mediated through its interaction with S1P receptors on neural cells. scripps.edu
This compound has been found to promote the proliferation and differentiation of oligodendrocyte progenitor cells (OPCs), the cells responsible for remyelination in the CNS. frontiersin.orgmedscape.comnih.gov This effect is thought to be mediated, at least in part, by the stimulation of the sonic hedgehog (Shh) signaling pathway. nih.gov In EAE models, treatment with this compound led to increased levels of Shh and its downstream effectors, which correlated with enhanced OPC proliferation and differentiation. nih.gov
Furthermore, this compound can modulate astrogliosis, the reactive proliferation of astrocytes that occurs in response to CNS injury and is associated with neurodegeneration. frontiersin.org By down-modulating S1P1 receptors on astrocytes, this compound can reduce astrogliosis. frontiersin.org The compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity. frontiersin.orgdovepress.com This increase in BDNF may contribute to the neuroprotective effects observed in various models of neurological disease. frontiersin.orgnih.gov
| Neuroregeneration & Gliosis Modulation | Key Research Findings | Reference |
| Oligodendrocyte Progenitor Cells (OPCs) | Promotes proliferation and differentiation of OPCs. | frontiersin.orgmedscape.comnih.gov |
| Stimulates the sonic hedgehog (Shh) pathway. | nih.gov | |
| Astrogliosis | Reduces astrogliosis by modulating S1P1 on astrocytes. | frontiersin.org |
| Neurotrophic Factors | Increases the production of brain-derived neurotrophic factor (BDNF). | frontiersin.orgdovepress.comnih.gov |
| Neuronal Protection | Protects cultured neurons from excitotoxic death via S1P1R activation. | nih.gov |
Impact on Specific Cellular Processes in Bone Homeostasis Models (e.g., osteoclast/osteoblast activity)
This compound as a Chemical Probe or Research Tool
The specific interaction of this compound with S1P receptors makes it a valuable chemical probe for investigating the complex roles of sphingolipid signaling in various physiological and pathological processes. jsir.gr.jpmdpi.com
This compound and its phosphorylated active form are widely used in research to dissect the functions of different S1P receptor subtypes. jsir.gr.jp As a non-selective agonist for S1P1, S1P3, S1P4, and S1P5, it can be used to elicit broad S1P receptor-mediated responses. jsir.gr.jp However, its most well-characterized effect, the functional antagonism of S1P1 leading to receptor internalization, makes it a powerful tool to study the consequences of S1P1 blockade, particularly in the context of lymphocyte trafficking and neuroinflammation. jsir.gr.jp By observing the biological effects of this compound administration in various experimental systems, researchers can infer the involvement of S1P signaling in those processes.
Utility in Target Identification and Validation Studies
The investigation of structural analogs and positional isomers of a pharmacologically active compound is a cornerstone of medicinal chemistry and chemical biology. These molecules, often referred to as chemical probes, are invaluable tools for elucidating the mechanism of action, identifying specific biological targets, and validating the therapeutic relevance of these targets. opentargets.orggoogle.com In the context of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, the synthesis and evaluation of its positional isomers, such as this compound and meta-Fingolimod, play a crucial role in understanding its structure-activity relationships (SAR).
Fingolimod, the para-substituted isomer, is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate. nih.gov This active metabolite acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). nih.govmedscape.com The therapeutic effects of Fingolimod in multiple sclerosis are primarily attributed to its functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes. wikipedia.orgebi.ac.uk
The synthesis of positional isomers, where the octylphenyl group is moved to the ortho or meta position of the phenethyl moiety, allows researchers to probe the stringency of the binding pocket of the S1P receptors and other potential off-target proteins. By comparing the biological activity of these isomers to the parent compound, scientists can deduce critical information about the spatial and electronic requirements for target engagement and subsequent biological response. For instance, a patent for the preparation of Fingolimod specifies a method to ensure the final product is free of the ortho isomer, highlighting the importance of isomeric purity and the distinct properties of these related compounds. hodoodo.com
While direct, extensive studies on this compound are not widely published, research on the meta-isomer provides a clear example of how these positional isomers are used in target validation and SAR studies. A study that synthesized and evaluated a series of Fingolimod derivatives for antibacterial activity provides insightful data. acs.orgnih.gov In this research, the meta-isomer (referred to as compound 43 ) was tested against various bacterial strains and compared directly with Fingolimod (the para-isomer).
The study revealed that the position of the hydrocarbon chain significantly influences biological activity. For example, against Staphylococcus aureus, the meta-isomer showed slightly lower activity than Fingolimod, suggesting that the para position is more favorable for this specific target interaction in bacteria. acs.org However, against the Gram-negative bacterium Pseudomonas aeruginosa, the meta-isomer displayed improved activity compared to Fingolimod, indicating that a different spatial arrangement is more effective for inhibiting this microorganism. acs.org
These findings, summarized in the table below, demonstrate the utility of positional isomers in dissecting the biological activities of a drug. The differential activity of the meta-isomer against various bacterial species suggests that it may interact with different targets or the same target in a different manner compared to Fingolimod. This type of data is crucial for validating the primary therapeutic target (e.g., S1P receptors for immunomodulation) and identifying potential off-target effects or new therapeutic applications (e.g., antibacterial activity).
| Compound | Isomer Position | Organism | Reported Activity (MIC) | Reference |
|---|---|---|---|---|
| Fingolimod | Para | Staphylococcus aureus | 10-20 µM | acs.org |
| Compound 43 | Meta | Staphylococcus aureus | 15-25 µM | acs.org |
| Fingolimod | Para | Pseudomonas aeruginosa | >200 µM | acs.org |
| Compound 43 | Meta | Pseudomonas aeruginosa | 50-100 µM | acs.org |
Metabolic Pathways and Characterization of Ortho Fingolimod Metabolites
Identification of Metabolic Enzymes and Biotransformation Routes Specific to Fingolimod (B1672674) (Para-Isomer)
The metabolism of fingolimod is initiated through three main biotransformation pathways:
Reversible Phosphorylation: Fingolimod is phosphorylated by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form its pharmacologically active metabolite, fingolimod-phosphate. tga.gov.auresearchgate.netnih.govaimspress.com This phosphorylation is a reversible process. researchgate.net
Oxidative Metabolism: The major pathway for the elimination of fingolimod is through oxidative biotransformation. researchgate.netnih.govnih.gov This process is predominantly catalyzed by the cytochrome P450 (CYP) 4F2 isoenzyme. nih.govnih.gov Other CYP4F isoenzymes may also be involved. tga.gov.au This pathway involves ω-hydroxylation of the octyl side chain, followed by further oxidation. researchgate.net
Formation of Ceramide Analogs: Fingolimod can also be metabolized through the formation of pharmacologically inactive non-polar ceramide analogs. tga.gov.auresearchgate.netnih.gov
Characterization of Primary and Secondary Metabolites of Fingolimod (Para-Isomer)
The metabolic processes of fingolimod result in several primary and secondary metabolites:
| Metabolite Category | Specific Metabolites | Description | Citations |
| Active Metabolite | Fingolimod-phosphate | Formed by reversible phosphorylation and is the main pharmacologically active moiety. | tga.gov.auresearchgate.netnih.govaimspress.com |
| Oxidative Metabolites | Carboxylic acid metabolites | Produced via ω-hydroxylation and subsequent oxidation of the octyl chain. These are inactive metabolites. | researchgate.netnih.gov |
| Ceramide Analogs | Non-polar ceramide metabolites | Inactive metabolites formed by the conjugation of fingolimod with fatty acids. | tga.gov.auresearchgate.netnih.gov |
Pharmacological Activity of Fingolimod (Para-Isomer) Metabolites
The primary pharmacological activity of fingolimod is attributed to its phosphorylated metabolite:
Fingolimod-phosphate: This active metabolite is a sphingosine 1-phosphate (S1P) receptor modulator. tga.gov.auaimspress.com It binds with high affinity to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). tga.gov.auaimspress.com This interaction leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration into the central nervous system. tga.gov.au
The other known metabolites, such as the carboxylic acid derivatives and ceramide analogs, are considered pharmacologically inactive. tga.gov.auresearchgate.net
Comparative Metabolism with Fingolimod (Para-Isomer)
A direct comparative metabolism study between ortho-fingolimod and fingolimod (para-isomer) is not available in the reviewed scientific literature. However, based on the established metabolism of the para-isomer, several key points of comparison would be critical in future studies of this compound:
Susceptibility to Phosphorylation: Investigating whether this compound is a substrate for sphingosine kinases and if it forms a pharmacologically active phosphate (B84403) metabolite would be a primary area of interest.
CYP-Mediated Oxidation: The change in the position of the octylphenyl group in this compound could significantly alter its affinity for and metabolism by CYP4F2 and other CYP isoenzymes. This would likely impact its rate of clearance and the profile of oxidative metabolites.
Formation of Ceramide Analogs: The steric hindrance from the ortho-substituted octylphenyl group might influence the enzymatic process of ceramide analog formation.
Without experimental data, any statements on the metabolism of this compound would be purely speculative. Research is needed to elucidate the specific metabolic pathways of this compound to understand its pharmacokinetic and pharmacodynamic profile.
Conclusion and Future Research Directions for Ortho Fingolimod
Summary of Key Academic Findings on Ortho-Fingolimod
Academic literature on this compound is sparse, with most mentions occurring in the context of the synthesis of its para-isomer, Fingolimod (B1672674). The primary findings are related to its chemical identity and its status as a process-related impurity that may arise during the manufacturing of Fingolimod. chemicalbook.comhodoodo.com
The key distinction between Fingolimod and this compound lies in the substitution pattern on the phenyl ring: the octyl side chain is located at the para position (position 4) in Fingolimod and at the ortho position (position 2) in this compound. chemicalbook.com This seemingly subtle structural shift is significant in medicinal chemistry, as it can profoundly alter a molecule's interaction with its biological targets.
The parent compound, Fingolimod, functions as a prodrug. In the body, it is phosphorylated by sphingosine (B13886) kinases to form Fingolimod-phosphate. nih.govdovepress.comnih.gov This active metabolite then acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors. nih.gov By binding to S1P receptors on lymphocytes (specifically subtypes S1P1, S1P3, S1P4, and S1P5), Fingolimod-phosphate prevents lymphocytes from exiting the lymph nodes, thereby reducing their infiltration into the central nervous system. nih.govsmolecule.comuspharmacist.com The development of Fingolimod itself was inspired by the natural product myriocin (B1677593). researchgate.netderpharmachemica.com
Direct academic investigation into whether this compound undergoes similar phosphorylation or exhibits comparable activity at S1P receptors is not widely documented. It is primarily identified as an impurity, with synthetic methods developed to produce Fingolimod free of its ortho-isomer, underscoring the importance of isomeric purity in the final active pharmaceutical ingredient. hodoodo.com
Table 1: Comparative Profile of Fingolimod and this compound
| Feature | Fingolimod (para-Fingolimod) | This compound |
|---|---|---|
| Chemical Name | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | 2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol |
| CAS Number | 162359-55-9 (free base) | 767262-51-1 chemicalbook.com |
| Molecular Formula | C₁₉H₃₃NO₂ | C₁₉H₃₃NO₂ biosynth.com |
| Molecular Weight | 307.47 g/mol | 307.47 g/mol biosynth.com |
| Primary Role | Active Pharmaceutical Ingredient (Prodrug) derpharmachemica.com | Process-related impurity chemicalbook.com |
| Mechanism of Action | Phosphorylated to Fingolimod-phosphate, a non-selective S1P receptor modulator. nih.govnih.govresearchgate.net | Not well-characterized in academic literature. |
Unresolved Questions and Gaps in Academic Understanding
The limited focus on this compound has left a number of fundamental scientific questions unanswered. These gaps represent significant opportunities for basic research.
S1P Receptor Binding and Activity: The primary unresolved question is the compound's pharmacological activity profile. Does this compound, or its potential phosphate (B84403) metabolite, bind to S1P receptors? If so, what is its affinity and selectivity profile across the five S1P receptor subtypes compared to Fingolimod-phosphate? The steric hindrance from the adjacent octyl group in the ortho-isomer could drastically alter its fit within the S1P receptor binding pocket.
In Vivo Phosphorylation: It is unknown if this compound serves as a substrate for sphingosine kinases, the enzymes that phosphorylate Fingolimod. dovepress.com Determining whether this compound is converted to this compound-phosphate is a critical first step in understanding its potential biological activity.
Impact on Lymphocyte Trafficking: Assuming the compound is phosphorylated and interacts with S1P1, its effect on lymphocyte egress from lymph nodes is a crucial unknown. nih.gov Does it act as an agonist, leading to receptor internalization and functional antagonism like Fingolimod, or does it have a different or negligible effect?
Pharmacokinetic Properties: How does the ortho-position of the lipophilic tail affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to the para-isomer? Such a change can impact bioavailability and tissue distribution, including penetration of the blood-brain barrier. nih.gov
Potential for Development of Novel Research Tools and Mechanistic Probes
While its therapeutic potential is unknown, this compound holds considerable value as a potential research tool for dissecting the pharmacology of S1P receptors.
Structure-Activity Relationship (SAR) Probe: As a close structural analog of Fingolimod, the ortho-isomer is an ideal probe for studying the SAR of S1P receptor modulators. nih.gov By directly comparing the binding affinities and functional activities of the ortho-, meta-, and para-isomers, researchers can map the specific structural requirements of the S1P receptor binding site. This could provide high-resolution insights into the key interactions that govern ligand binding and receptor activation or antagonism.
Control Compound: In cellular and in vivo assays designed to study the effects of Fingolimod, this compound could serve as a unique control. If it is found to be inactive or significantly less potent, it could be used to confirm that the observed effects of Fingolimod are specifically due to its interaction with the S1P signaling pathway and not from off-target or non-specific effects related to its general chemical structure.
Tool for Understanding Enzyme Specificity: Investigating the phosphorylation of this compound by sphingosine kinases 1 and 2 can provide valuable information about the substrate specificity of these enzymes. This could help in the design of other lipid-like prodrugs that rely on these kinases for their activation.
Future Avenues for Medicinal Chemistry and Drug Discovery (focused on fundamental insights)
The study of this compound can inform future medicinal chemistry efforts aimed at discovering next-generation S1P receptor modulators with improved properties. The goal is not necessarily to develop the ortho-isomer itself, but to learn from it.
Informing Selective S1P Modulator Design: Fingolimod is non-selective, and its activity at the S1P3 receptor has been linked to certain side effects. researchgate.net A key goal in modern drug discovery is to develop S1P1-selective agonists. A systematic analysis of why the para-position of the octyl group in Fingolimod results in its specific activity profile, as compared to the ortho-position, could reveal subtle but critical aspects of the receptor's architecture. This fundamental knowledge is invaluable for the rational design of new chemical entities with enhanced selectivity and a better safety profile. nih.gov
Exploring Isomeric Scaffolds: The this compound case highlights the importance of systematically exploring the chemical space around a lead compound. Future drug discovery campaigns could benefit from the early synthesis and evaluation of all positional isomers of a hit compound. This approach can prevent overlooking potentially advantageous scaffolds or provide a deeper understanding of the target biology, accelerating the optimization process.
Fundamental Insights into GPCR-Ligand Interactions: Sphingosine-1-phosphate receptors are members of the G protein-coupled receptor (GPCR) superfamily. Detailed structural and functional comparisons between the ortho- and para-isomers of Fingolimod could provide generalizable insights into how lipid-like ligands interact with their GPCR targets and how small positional changes can translate into large differences in biological function. biorxiv.org This contributes to the fundamental knowledge base that underpins all GPCR-targeted drug discovery.
Q & A
Q. How can meta-analysis frameworks reconcile discrepancies in this compound's reported therapeutic windows?
- Methodological Answer : Aggregate data from published studies using PRISMA guidelines. Perform sensitivity analyses to exclude outliers and subgroup analyses by model type (e.g., murine vs. primate). Use random-effects models to account for heterogeneity. Report results with 95% confidence intervals and forest plots .
Data Management and Ethical Considerations
- Data Collection : For experimental data, use electronic lab notebooks (ELNs) with version control. Raw datasets (e.g., HPLC chromatograms, flow cytometry files) should be archived in FAIR-compliant repositories .
- Ethical Compliance : Obtain IRB approval for in vivo studies. Document informed consent processes for human-derived samples (e.g., PBMCs) and adhere to ARRIVE 2.0 guidelines for animal research reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
